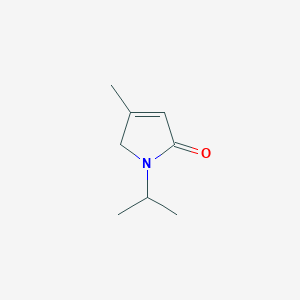
4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-2-pentanone with ammonia can yield the desired pyrrolidinone through a cyclization process. The reaction typically requires a catalyst and is conducted under elevated temperatures to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Cymene: A monoterpene with a similar isopropyl group.
γ-Terpinene: Another monoterpene with a similar structure but different double bond positions.
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A cycloalkene with similar substituents.
Uniqueness
4-Methyl-1-(propan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its pyrrolidinone ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific substitution pattern and ring structure make it valuable for various applications in research and industry.
Properties
CAS No. |
120346-51-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)9-5-7(3)4-8(9)10/h4,6H,5H2,1-3H3 |
InChI Key |
HYNKGMHIKMQCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


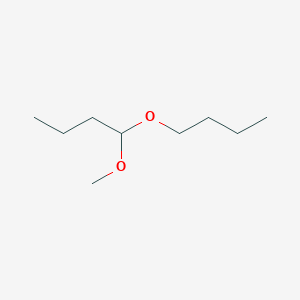


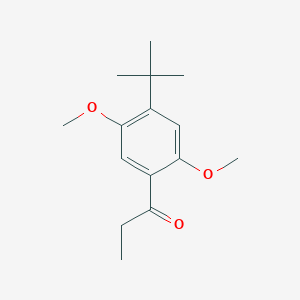
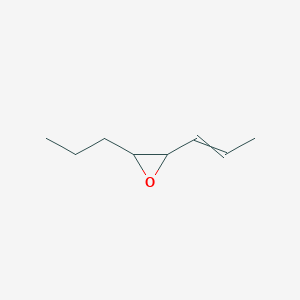
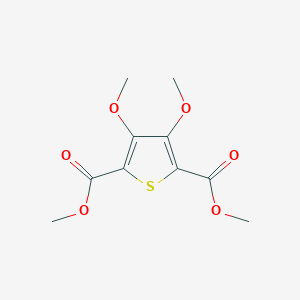
![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
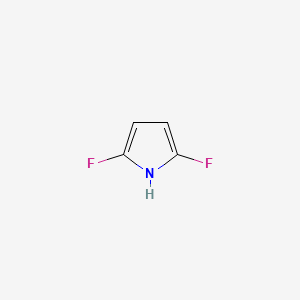
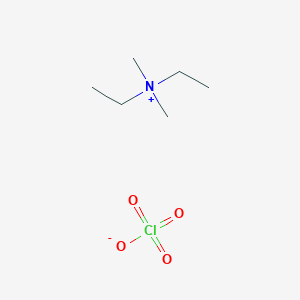
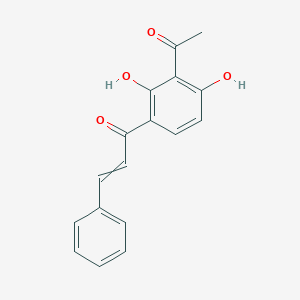
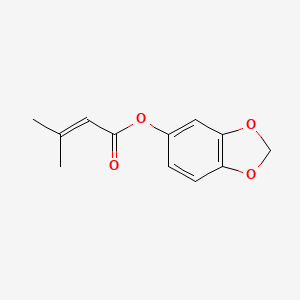

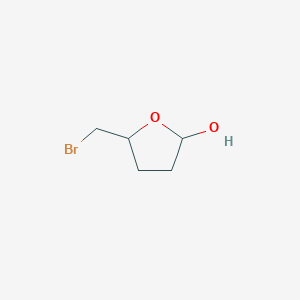
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
